Potent PPARG Inverse Agonism in Cellular Assays Compared to Structural Analogs
This compound (BAY-9683) demonstrates potent inverse agonist activity in a human PPARG cellular transactivation assay. In a direct comparison with its close structural analog BAY-5094, BAY-9683 exhibits a 6.6-fold greater potency in reducing PPARG-driven transcription [1].
| Evidence Dimension | Cellular PPARG Inverse Agonism Potency |
|---|---|
| Target Compound Data | IC50 = 8.30 nM |
| Comparator Or Baseline | BAY-5094 (analog): IC50 = 55 nM |
| Quantified Difference | 6.6-fold lower IC50 (higher potency) |
| Conditions | Human PPARgamma transactivation assay in RT112/84 cells transfected with NLuc-fused FABP4 [1] |
Why This Matters
Higher potency enables the use of lower compound concentrations, reducing the risk of off-target effects and improving the signal-to-noise ratio in cell-based studies.
- [1] BindingDB Entry for BDBM50610167 (CHEMBL5271038). Affinity data for BAY-9683 and BAY-5094. View Source
